molecular formula C13H12N4 B2376046 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-19-5

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No.: B2376046
CAS No.: 931998-19-5
M. Wt: 224.267
InChI Key: LPXFDJBDOGRJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS: 931998-19-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₄ and a molar mass of 224.26 g/mol . Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an aniline moiety at position 7 (Figure 1).

Properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-7-13-15-6-5-12(17(13)16-9)10-3-2-4-11(14)8-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFDJBDOGRJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation Approach

Enaminone Synthesis and Substrate Design

The 7-aryl group in pyrazolo[1,5-a]pyrimidines originates from enaminones or chalcones. To introduce a nitro group at the meta position of the 7-aryl ring, 3-nitroacetophenone is converted to its enaminone derivative via reaction with dimethylformamide dimethyl acetal (DMF-DMA):
$$
\text{3-Nitroacetophenone} + \text{DMF-DMA} \rightarrow (\textit{E})-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
$$
This enaminone serves as the 1,3-biselectrophilic reagent in the cyclocondensation reaction.

Cyclocondensation Reaction Mechanism

The reaction proceeds through a Michael addition of 5-amino-3-methyl-1\textit{H}-pyrazole to the enaminone, followed by intramolecular cyclization and oxidative aromatization. Potassium persulfate ($$K2S2O_8$$) acts as both an oxidant and a halogenation initiator when combined with sodium halides (NaX). The general mechanism involves:

  • Michael addition : Formation of a $$\beta$$-enaminone intermediate.
  • Cyclization : Six-membered ring closure to generate the pyrazolo[1,5-a]pyrimidine core.
  • Oxidative halogenation : Introduction of a halogen at the 3-position via $$K2S2O_8$$-mediated oxidation.
Table 1: Optimization of Cyclocondensation Conditions for 7-Aryl Derivatives
Entry Enaminone Solvent Temp (°C) Yield (%)
1 3-Nitrophenyl enaminone H$$_2$$O 80 72
2 4-Nitrophenyl enaminone H$$_2$$O 80 68
3 Chalcone derivative DMSO 80 65

Post-Synthetic Modification via Nitro Reduction

Catalytic Hydrogenation of Nitro Intermediates

The nitro group in 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is reduced to aniline using catalytic hydrogenation. Palladium on carbon ($$Pd/C$$) under $$H2$$ atmosphere is the most efficient method:
$$
\text{7-(3-Nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine} \xrightarrow{H
2/Pd/C} \text{3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline}
$$

Table 2: Reduction Conditions and Yields
Entry Catalyst Solvent Pressure (psi) Yield (%)
1 Pd/C (5%) Ethanol 50 92
2 Raney Ni THF 30 78

Chemoselectivity and Functional Group Tolerance

The reduction protocol preserves the pyrazolo[1,5-a]pyrimidine core and the 3-halo substituent (if present). Side reactions such as dehalogenation are minimal under mild hydrogenation conditions.

Alternative Synthetic Routes

Chalcone-Based Cyclocondensation

Chalcones (e.g., 3-nitrochalcone) react with amino pyrazoles in dimethyl sulfoxide (DMSO) to form 7-arylpyrazolo[1,5-a]pyrimidines. While this method offers broader substrate diversity, yields are generally lower compared to enaminone-based routes.

Comparative Analysis of Synthetic Methods

The three-component cyclocondensation followed by nitro reduction is the most scalable and cost-effective route, with overall yields exceeding 65%. Cross-coupling approaches suffer from limited availability of 7-halo intermediates and higher catalyst costs. Chalcone-based methods, while versatile, require stringent temperature control to avoid side reactions.

Chemical Reactions Analysis

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the aniline ring .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead in the development of anticancer agents . Its structural features allow for selective inhibition of specific kinases, which are critical in cancer cell proliferation and survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit strong antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its potency as an anticancer drug by improving its interaction with biological targets .

Biochemical Research

In biochemical research, 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline serves as a valuable tool for studying enzyme inhibition. The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, making it useful for understanding disease mechanisms and developing therapeutic strategies. This includes applications in psychopharmacology , where derivatives are being investigated for their potential anxiolytic properties .

Material Science

Beyond its pharmaceutical applications, the pyrazolo[1,5-a]pyrimidine derivatives exhibit significant optoelectronic properties , making them suitable for material science applications. Their ability to form stable complexes with metals has led to their exploration in the development of sensors and other electronic devices . The unique photophysical properties of these compounds can be harnessed in creating advanced materials with tailored functionalities.

Synthesis and Derivatives

The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent studies have focused on optimizing synthetic pathways to enhance yield and reduce reaction times . For example:

Compound Synthesis Method Biological Activity
This compoundNucleophilic substitutionKinase inhibition
4-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yloxy)anilineEther formationAnti-inflammatory
7-(Phenyl)-3-methylpyrazolo[1,5-a]pyrimidineDirect arylationAntiproliferative

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the aniline moiety significantly enhanced cytotoxicity, suggesting that the structural diversity within this class of compounds is crucial for developing effective anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. The study demonstrated that this compound could effectively inhibit a specific target enzyme involved in metabolic disorders, paving the way for potential therapeutic applications in treating conditions such as diabetes and obesity .

Comparison with Similar Compounds

Position 2 Substitutions

  • This modification may enhance binding affinity in hydrophobic enzyme pockets but could reduce solubility.

Position 7 Modifications

  • 7-Hydrazinopyrazolo[1,5-c]pyrimidines (): Hydrazine at position 7 enables conjugation with carbonyl-containing moieties (e.g., isatin derivatives), forming Schiff bases for antimicrobial or anticancer applications.
  • Triazolopyrimidines with 3′,4′,5′-Trimethoxyaniline (): Methoxy groups on the aniline enhance solubility and modulate pharmacokinetic properties. These derivatives demonstrated significant biological activity in kinase inhibition assays .

Biological Activity

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antiviral Properties

Research indicates that derivatives of this compound exhibit efficacy against various viral infections. For instance, certain analogs have demonstrated inhibitory effects on viral replication pathways, making them potential candidates for antiviral drug development .

Anticancer Activity

The compound has shown promising anticancer activity in various studies. A notable example includes its evaluation as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. In vitro studies have reported significant growth inhibition of M.tb, highlighting its potential as an antitubercular agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEfficacy against viral infections
AnticancerInhibition of M.tb growth; CDK2 inhibition

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the aniline moiety and the pyrazolo-pyrimidine core can significantly influence their pharmacological profiles.

Table 2: Structure-Activity Relationships

Compound VariantSubstituentsActivity Observed
3-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amineFluorine on phenyl ringEnhanced potency against cancer cells
3-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amineChlorine on phenyl ringIncreased selectivity for enzyme targets

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

  • Antitumor Activity : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit tumor growth in MCF-7 and B16-F10 cell lines. The most potent compounds exhibited IC50 values below 2 μM, indicating strong antiproliferative effects .
  • Mycobacterial Inhibition : Another investigation focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines as inhibitors of M.tb. The results demonstrated that specific substitutions led to enhanced activity against mycobacterial strains .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine derivatives with functionalized anilines. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
  • Catalysis : Acidic or transition metal catalysts may accelerate coupling reactions .
  • Monitoring : Use HPLC-UV (254 nm) to track reaction progress and optimize conversion rates .
  • Purification : Column chromatography or recrystallization from solvents like MeOH/hexane improves purity (>99% achievable) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR are critical for verifying substituent positions and aromatic proton environments .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection ensure >99% purity .
  • Crystallography : X-ray diffraction (if crystalline) resolves bond angles and confirms regiochemistry .

Q. What are standard protocols for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer :
  • Systematic substituent variation : Compare analogs with methyl, amino, or halogen groups at positions 2, 3, and 7 to isolate electronic/steric effects .
  • Computational modeling : Density functional theory (DFT) predicts electronic properties, while molecular docking identifies binding poses conflicting with experimental IC50_{50} values .
  • Meta-analysis : Cross-reference patent data (e.g., EP2086978 B1) and academic studies to identify consensus trends .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in reductive amination?

  • Methodological Answer :
  • Reaction profiling : Use H-Cube™ flow reactors (60 Bar H2_2, 100°C) to optimize reductive amination yields .
  • Intermediate trapping : Identify Schiff base intermediates via LC-MS during the reaction of anilines with aldehydes .
  • Kinetic studies : Vary temperature (60–120°C) and solvent polarity (MeOH vs. DMF) to elucidate rate-limiting steps .

Q. How does the introduction of electron-withdrawing/donating groups at the pyrimidine ring affect pharmacological properties?

  • Methodological Answer :
  • Electronic modulation : Substituents like -CN () or -CF3_3 () enhance metabolic stability but may reduce solubility.
  • Biological validation : Compare logP (via shake-flask method) and permeability (Caco-2 assays) for derivatives with -CH3_3 vs. -NO2_2 groups .
  • Patent alignment : Cross-check with disclosed analogs (e.g., EP2086978 B1) to avoid redundancy in functional group exploration .

Q. What strategies are effective for navigating prior art in pyrazolo[1,5-a]pyrimidine-related patents?

  • Methodological Answer :
  • Keyword mining : Use terms like "N-[3-(3-substituted-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]" to identify overlapping claims in databases like Espacenet .
  • Claim analysis : Focus on novel substituents (e.g., 4-methylpiperidin-1-yl in ) to bypass existing patents .
  • Synthetic workarounds : Modify reaction pathways (e.g., using CatCart™ systems instead of batch reactors) to circumvent process patents .

Q. How can researchers troubleshoot low yields or impurities in final compounds?

  • Methodological Answer :
  • Byproduct identification : Use LC-MS to detect side products (e.g., dehalogenated intermediates) .
  • Solvent optimization : Switch from MeOH to MeCN for better solubility of hydrophobic intermediates .
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps to minimize over-reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.